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Compound of Interest

Compound Name: 2-Amino-6-methylbenzothiazole

Cat. No.: B160888 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the

heterocyclic compound 2-Amino-6-methylbenzothiazole. The information presented herein is

crucial for the identification, characterization, and quality control of this compound in research

and development settings, particularly in the field of medicinal chemistry and drug discovery.

The data is organized into clear, tabular formats for ease of comparison, and detailed

experimental protocols are provided for each analytical technique.

Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 2-Amino-6-
methylbenzothiazole through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS).

¹H NMR Data
Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.43 d 1H H-4

7.21 s 2H -NH₂

7.08 d 1H H-7

6.93 dd 1H H-5

2.28 s 3H -CH₃

d = doublet, s = singlet, dd = doublet of doublets

¹³C NMR Data[1]
Solvent: DMSO-d₆[1] Reference: Tetramethylsilane (TMS)[1]

Chemical Shift (δ) ppm Assignment

166.5 C-2

149.5 C-8 (C-S)

131.8 C-9 (C=N)

130.5 C-6

126.8 C-5

121.2 C-4

120.3 C-7

20.8 C-10 (-CH₃)

Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Assignment

3400-3250 N-H stretch (primary amine)

3100-3000 C-H stretch (aromatic)

2953-2874 C-H stretch (methyl)[2]

1632 C=N stretch (thiazole ring)[2]

1536 C=N stretching of aromatic rings[2]

1448 C-C stretch (aromatic ring)[2]

1235 C=S stretch[2]

815 C-H bend (aromatic)

Mass Spectrometry Data[3]
Method: Gas Chromatography-Mass Spectrometry (GC-MS)[3]

m/z Relative Intensity (%) Assignment

164 100 [M]⁺ (Molecular Ion)

136 ~50 [M - N₂]⁺

122 ~30 [M - C₂H₂N]⁺

108 ~20 [M - C₃H₄N]⁺

91 ~40 [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance III) is typically used for

acquiring both ¹H and ¹³C NMR spectra.[4]
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Sample Preparation:

Approximately 5-10 mg of 2-Amino-6-methylbenzothiazole is accurately weighed and

dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[5]

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical

shift referencing (δ = 0.00 ppm).[6][7]

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (zg30).

Number of Scans: 16 to 64 scans are typically sufficient.

Relaxation Delay: 1.0 - 2.0 seconds.

Acquisition Time: Approximately 3-4 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

Relaxation Delay: 2.0 seconds.

Acquisition Time: Approximately 1-2 seconds.

Spectral Width: 0-200 ppm.

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-

corrected using appropriate NMR processing software (e.g., TopSpin, Mnova). Chemical shifts

are referenced to the TMS signal.
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Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a Diamond

Attenuated Total Reflectance (ATR) accessory is a common setup.[8][9]

Sample Preparation (ATR):

The ATR crystal surface is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and

allowed to dry completely.[8]

A background spectrum of the empty ATR crystal is recorded.[10]

A small amount of the solid 2-Amino-6-methylbenzothiazole sample is placed directly onto

the center of the ATR crystal, ensuring complete coverage of the crystal surface.[8][9]

A pressure arm is applied to ensure good contact between the sample and the crystal.[8]

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is automatically ratioed against the background

spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

electron ionization (EI) source is a standard instrument for the analysis of volatile and semi-

volatile compounds like 2-Amino-6-methylbenzothiazole.[11][12]

Sample Preparation:

A dilute solution of 2-Amino-6-methylbenzothiazole is prepared in a volatile organic solvent

such as dichloromethane or ethyl acetate.[13]
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The typical concentration is in the range of 10-100 µg/mL.[14]

GC-MS Parameters (Typical):

GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is

suitable.

Injector Temperature: 250 °C.

Oven Temperature Program:

Initial temperature: 100 °C, hold for 2 minutes.

Ramp: Increase to 280 °C at a rate of 10 °C/min.

Final hold: Hold at 280 °C for 5-10 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Data Analysis: The resulting total ion chromatogram (TIC) is analyzed to determine the

retention time of the compound. The mass spectrum corresponding to the chromatographic

peak is then examined to identify the molecular ion and characteristic fragment ions.

Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 2-Amino-6-methylbenzothiazole.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.rsc.org/suppdata/ra/c4/c4ra07923j/c4ra07923j1.pdf
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://mason.gmu.edu/~sslayden/Lab/318/NMR-student-reading-2.5.2020.pdf
https://scs.illinois.edu/system/files/inline-files/11BC-NMR-ChemicalShiftsTraceImpurities.pdf
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://www.agilent.com/en/product/molecular-spectroscopy/ftir-spectroscopy/atr-ftir-spectroscopy
https://pccl.chem.ufl.edu/sample-preparation-ft-ir-atr/
https://pccl.chem.ufl.edu/sample-preparation-ft-ir-atr/
https://scispace.com/pdf/simultaneous-determination-of-benzothiazoles-benzotriazoles-29onbdyj.pdf
https://pubmed.ncbi.nlm.nih.gov/10775378/
https://pubmed.ncbi.nlm.nih.gov/10775378/
https://www.biocrick.com/2-Amino-6-methylbenzothiazole-BCC8543.html
https://www.biocrick.com/2-Amino-6-methylbenzothiazole-BCC8543.html
https://www.benchchem.com/pdf/validating_the_synthesis_of_benzothiazole_derivatives_through_spectroscopic_methods.pdf
https://www.benchchem.com/product/b160888#spectroscopic-data-of-2-amino-6-methylbenzothiazole-nmr-ir-mass
https://www.benchchem.com/product/b160888#spectroscopic-data-of-2-amino-6-methylbenzothiazole-nmr-ir-mass
https://www.benchchem.com/product/b160888#spectroscopic-data-of-2-amino-6-methylbenzothiazole-nmr-ir-mass
https://www.benchchem.com/product/b160888#spectroscopic-data-of-2-amino-6-methylbenzothiazole-nmr-ir-mass
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b160888?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160888?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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